molecular formula C15H12N2O3 B6148771 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-29-4

8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B6148771
CAS RN: 904805-29-4
M. Wt: 268.3
InChI Key:
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Description

8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals, making them desirable due to their tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

Imidazopyridines have shown significant anti-inflammatory activity . A docking analysis performed on selected imidazo[1,2-a]pyridine carboxylic acid derivatives indicated their binding to enzymes COX-1 and COX-2 active pockets .

Safety and Hazards

The safety data sheet for imidazo[1,2-a]pyridine-8-carboxylic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazopyridines have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on developing new drugs based on imidazopyridines for the treatment of various diseases, including tuberculosis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the introduction of the benzyloxy and carboxylic acid functional groups.", "Starting Materials": [ "2-aminopyridine", "benzyl bromide", "potassium carbonate", "copper(I) iodide", "copper(II) acetate", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "chloroacetic acid" ], "Reaction": [ "Step 1: Synthesis of 2-benzylamino-5-iodopyridine by reacting 2-aminopyridine with benzyl bromide and potassium carbonate in DMF.", "Step 2: Synthesis of imidazo[1,2-a]pyridine by reacting 2-benzylamino-5-iodopyridine with copper(I) iodide and copper(II) acetate in acetic acid.", "Step 3: Synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridine by reacting imidazo[1,2-a]pyridine with benzyl chloride and sodium hydroxide in DMF.", "Step 4: Synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid by reacting 8-(benzyloxy)imidazo[1,2-a]pyridine with chloroacetic acid and hydrogen peroxide in acetic acid." ] }

CAS RN

904805-29-4

Product Name

8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid

Molecular Formula

C15H12N2O3

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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